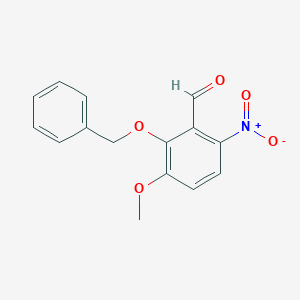

2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHGRFZRDBMAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde and Its Precursors

Direct Synthesis Pathways of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde

The direct synthesis of this compound is a multi-step process that hinges on carefully controlled reactions, including regioselective nitration and phenolic hydroxyl benzylation.

Regioselective Nitration of Aromatic Aldehyde Precursors

The introduction of a nitro group (—NO₂) onto an aromatic ring is a critical step in the synthesis of nitrobenzaldehydes. The position of this group is directed by the existing substituents on the ring. In the synthesis of this compound, regioselective nitration is paramount.

The aldehyde group (—CHO) is an electron-withdrawing group, which typically directs incoming electrophiles to the meta-position. askfilo.com However, the presence of other substituents, such as hydroxyl (—OH) and methoxy (B1213986) (—OCH₃) groups, significantly influences the final position of the nitro group. For instance, in the nitration of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), the nitro group is selectively introduced at the ortho position relative to the hydroxyl group. This is a common and established method for preparing 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (B1582344).

The nitration of benzaldehyde (B42025) itself using a mixture of concentrated nitric acid and sulfuric acid primarily yields meta-nitrobenzaldehyde due to the deactivating, meta-directing nature of the aldehyde group. askfilo.com However, achieving ortho-nitration is also possible under specific conditions. researchgate.netchemicalforums.com Some studies suggest that the ortho-nitration of benzaldehyde can be the result of an internal rearrangement of an intermediate species formed by the coordination of a nitronium ion with the aldehydic group. researchgate.net The use of different nitrating agents, such as a mixture of nitric acid and acetic anhydride (B1165640) or nitric acid in trifluoroacetic acid, has been shown to increase the proportion of the ortho isomer. psu.edu

In a related example, the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde with concentrated nitric acid at low temperatures affords 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde in high yield. chemicalforums.com This demonstrates the directing effect of the benzyloxy and methoxy groups, favoring nitration at the position ortho to the aldehyde.

Phenolic Hydroxyl Benzylation Strategies

The benzylation of a phenolic hydroxyl group serves as a protective measure and is a key step in the synthesis of this compound. This process involves the reaction of a phenol (B47542) with a benzyl (B1604629) halide, typically in the presence of a base.

For example, the synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde is achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with 1-(bromomethyl)-4-nitrobenzene in acetonitrile, with pyridine (B92270) acting as the base. nih.gov This reaction proceeds via an SN2 mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the benzylic carbon of the bromomethyl compound, displacing the bromide ion.

The protection of hydroxyl groups through benzylation is a common strategy in multi-step organic syntheses to prevent unwanted side reactions during subsequent steps, such as nitration. The benzyl group can later be removed through hydrogenolysis. researchgate.net

Protective Group Manipulation in Complex Benzaldehyde Syntheses

In the synthesis of complex benzaldehydes, the use of protecting groups is a crucial strategy to ensure the desired regioselectivity and to prevent side reactions. The hydroxyl and aldehyde functionalities often require protection during various reaction steps.

For instance, to improve the selectivity of nitration, the phenolic hydroxyl group can be protected by acetylation or benzylation before the nitration step. After nitration, the protecting group is removed by hydrolysis or hydrogenolysis to yield the desired nitro-substituted hydroxybenzaldehyde.

The aldehyde group itself can also be protected. One common method is the formation of an acetal (B89532), for example, by reacting the benzaldehyde with a diol in the presence of an acid catalyst. The acetal is stable under basic and neutral conditions and can be easily hydrolyzed back to the aldehyde under acidic conditions. This strategy has been employed in the synthesis of 2-nitrobenzaldehyde (B1664092), where the formation of 2-nitrophenyl-1,3-dioxolane allows for easier separation of the ortho isomer from the meta isomer. researchgate.net

Preparation of Key Intermediates and Analogues

The synthesis of the target compound relies on the availability of key intermediates and the understanding of synthetic strategies for related analogues.

Derivatives of Dimethoxybenzaldehyde and Hydroxy-nitrobenzaldehyde

Derivatives of dimethoxybenzaldehyde and hydroxy-nitrobenzaldehyde are important precursors and reference compounds. 2,3-Dimethoxy-6-nitrobenzaldehyde is a known compound used as an intermediate in the synthesis of various organic molecules. nih.govlookchem.com Its preparation often involves the nitration of 2,3-dimethoxybenzaldehyde (B126229).

Similarly, various isomers of hydroxy-nitrobenzaldehyde are synthesized through the nitration of corresponding hydroxybenzaldehydes. For example, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) is synthesized for use in various chemical preparations. chemicalbook.com The synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde is typically achieved through the nitration of vanillin. The synthesis of 2-hydroxy-5-nitrobenzaldehyde (B32719) has also been reported as an unexpected product in reactions involving lanthanide nitrates and a Schiff base ligand. researchgate.net

The synthesis of 2,3-dimethoxybenzaldehyde itself can be achieved through various routes, including the formylation of 1,2-dimethoxybenzene (B1683551) or through a multi-step process starting from o-bromophenol. patsnap.com

Strategies for Ortho-Substituted Nitrobenzaldehydes

The synthesis of ortho-substituted nitrobenzaldehydes presents a challenge due to the meta-directing nature of the aldehyde group. askfilo.com However, several strategies have been developed to favor ortho-nitration.

One approach involves the use of specific nitrating agents and conditions that can alter the regioselectivity. As mentioned earlier, nitrating agents other than the standard mixed acid can increase the yield of the ortho isomer. psu.edu Another strategy involves the coordination of the nitronium ion with the aldehyde group, leading to an intermediate that rearranges to form the ortho-nitro product. researchgate.net

Furthermore, the presence of ortho-para directing groups on the benzaldehyde ring can significantly influence the position of nitration. For instance, the nitration of 3-(benzyloxy)-4-methoxybenzaldehyde yields the 2-nitro derivative due to the directing effects of the benzyloxy and methoxy groups. chemicalforums.com The use of ultrasonication in the presence of certain metal salt catalysts has also been shown to promote regioselective nitration of aromatic compounds, including the ortho-nitration of para-substituted phenols. semanticscholar.org

A less direct but effective method involves the oxidation of ortho-nitrotoluene derivatives. For example, 2-nitrobenzaldehyde can be prepared by the oxidation of an alkali metal salt of 2-nitrophenylpyruvic acid, which is in turn synthesized from 2-nitrotoluene. google.com

Reaction Conditions and Optimization Protocols

The preparation of this compound involves carefully controlled reaction conditions for both the initial nitration of a precursor and the subsequent etherification.

The first stage is the nitration of an o-vanillin derivative to produce 2-hydroxy-3-methoxy-6-nitrobenzaldehyde. A common method involves the use of a strong nitrating agent at controlled low temperatures. For instance, a precursor like 2-hydroxy-3-methoxybenzaldehyde (B140153) benzenesulfonate (B1194179) can be nitrated using 90% nitric acid while maintaining the temperature at 0°±2°C. prepchem.com The reaction mixture is typically stirred for a short period after the addition is complete before being poured over ice to precipitate the product. prepchem.com Another approach involves the use of concentrated nitric acid, where the starting benzaldehyde derivative is added cautiously at 0°C, followed by stirring at a slightly elevated temperature of 15°C for about 40 minutes. chemicalforums.com Traditional nitration often employs mixed acids, such as a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), at temperatures between 0–5°C to prevent over-nitration. frontiersin.org

The second stage is the O-benzylation of the hydroxyl group of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde. This etherification is typically achieved via a nucleophilic substitution reaction. The process often involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by the addition of benzyl bromide or benzyl chloride to introduce the benzyloxy group.

Optimization of these protocols focuses on maximizing yield and purity. This includes precise control of temperature, careful selection of reagents and solvents, and specific reaction times to minimize the formation of by-products. Post-reaction workup, such as recrystallization from solvents like acetone (B3395972) or ethanol, is crucial for isolating the pure compound. prepchem.com

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Nitration | 2-Hydroxy-3-methoxybenzaldehyde benzenesulfonate | 90% Nitric Acid | None (reagent is solvent) | 0°±2°C | 1 hour | 60% | prepchem.com |

| Nitration | 3-(Benzyloxy)-4-methoxybenzaldehyde | Concentrated Nitric Acid | None (reagent is solvent) | 0°C to 15°C | 40 min | 93% | chemicalforums.com |

| Nitration (General) | Aromatic Precursor | HNO₃/H₂SO₄ (Mixed Acid) | None (reagent is solvent) | 0–5°C | Not specified | Not specified | |

| O-Benzylation (General) | Phenolic Compound | Sodium Hydride (NaH), Benzyl Halide | Tetrahydrofuran (THF) | Not specified | Not specified | Not specified |

Considerations for Regioselectivity and Yield Enhancement

Achieving high yields of this compound depends heavily on controlling the regioselectivity of the nitration step and optimizing reaction conditions to prevent side reactions.

Regioselectivity: The primary challenge in the synthesis is directing the electrophilic nitration to the C-6 position of the 2-hydroxy-3-methoxybenzaldehyde core, which is ortho to the aldehyde group and meta to the hydroxyl and methoxy groups. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing. The aldehyde group (-CHO) is deactivating and meta-directing. The final position of the incoming nitro group is determined by the cumulative electronic effects of these substituents.

An important consideration is the behavior of the aldehyde group in the strongly acidic nitrating medium. chemicalforums.com The aldehyde can exist in equilibrium with its protonated hydrate (B1144303) form. chemicalforums.com This hydrated group acts as an ortho-, para-director, which, in combination with the directing effects of the hydroxyl and methoxy groups, favors substitution at the C-6 position. chemicalforums.com The use of a protecting group on the hydroxyl function, such as a benzenesulfonate group, can also be employed to influence the regiochemical outcome of the nitration reaction. prepchem.com

Yield Enhancement: Several factors are critical for maximizing the product yield.

Temperature Control: Low temperatures (typically 0–5°C) are essential during nitration to prevent the formation of dinitrated or other over-nitrated by-products and to control the exothermic nature of the reaction.

Sequential Functionalization: A regioselective synthesis strategy often relies on a specific sequence of functional group manipulations and the use of protecting groups. For instance, performing the nitration before the benzylation step is a common strategy.

Activation Methods: While traditional methods use strong acids, alternative activation methods such as microwave irradiation have been explored for the nitration of deactivated aromatic rings to improve yields and reduce reaction times, though this may require careful optimization for a highly substituted ring like o-vanillin. frontiersin.org

| Factor | Objective | Method/Condition | Rationale | Reference |

|---|---|---|---|---|

| Regioselectivity | Direct nitro group to C-6 | Utilize combined directing effects of -OH, -OCH₃, and hydrated -CHO groups | The hydrated aldehyde is an ortho-director, reinforcing substitution at the position ortho to it. | chemicalforums.com |

| Regioselectivity | Improve regiochemical control | Use of a protecting group (e.g., benzenesulfonate) on the hydroxyl function | The protecting group alters the electronic properties of the ring, guiding the nitration. | prepchem.com |

| Yield Enhancement | Prevent over-nitration | Maintain low reaction temperatures (0-5°C) | Reduces the rate of secondary reactions and controls the exothermicity. | chemicalforums.com |

| Yield Enhancement | Minimize by-products | Precise control over reagent stoichiometry and concentration | Avoids excess nitrating agent which can lead to dinitration or oxidation. | frontiersin.org |

| Yield Enhancement | Isolate pure product | Purification by recrystallization | Removes unreacted starting materials and by-products, improving final purity and isolated yield. | prepchem.com |

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde

X-ray Diffraction Studies and Molecular Conformation

While a specific single-crystal X-ray diffraction study for 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is not extensively reported in publicly available literature, its solid-state characteristics can be inferred from studies on closely related multi-substituted benzaldehyde (B42025) derivatives nih.gov. These studies form the basis for understanding the expected molecular geometry and packing interactions.

Elucidation of Solid-State Structures via ORTEP Diagrams

For analogous benzyloxy benzaldehyde compounds, Oak Ridge Thermal-Ellipsoid Plot (ORTEP) diagrams derived from X-ray crystallography typically reveal a largely planar benzaldehyde core nih.govresearchgate.net. However, significant conformational variance is often introduced by the benzyloxy substituent. The torsion angle between the two aromatic rings (the benzaldehyde ring and the benzyl (B1604629) ring) can vary widely, from nearly coplanar to significantly twisted, depending on the steric and electronic effects of other substituents on the rings nih.gov.

In the case of this compound, the presence of bulky ortho substituents (benzyloxy and nitro groups) would likely force the benzyloxy group's phenyl ring out of the plane of the benzaldehyde ring to minimize steric hindrance. The aldehyde group itself is expected to remain coplanar with its attached aromatic ring nih.govresearchgate.net.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal lattice of substituted benzaldehydes is stabilized by a network of non-covalent interactions nih.gov. For this compound, several key interactions are anticipated:

C—H···O Hydrogen Bonding: Weak hydrogen bonds involving carbon as a donor are expected to be significant. The aldehyde oxygen is a strong hydrogen bond acceptor and is likely to interact with aromatic and methylene (B1212753) C-H groups of adjacent molecules, forming chains or dimeric synthons nih.govnih.govresearchgate.net.

Nitro Group Interactions: The nitro group is a potent participant in intermolecular bonding. It can act as a hydrogen-bond acceptor and engage in various other dipole-dipole interactions, which play a crucial role in the supramolecular assembly researchgate.netmdpi.com. The orientation of the nitro group relative to the benzene (B151609) ring is influenced by a balance between resonance effects, which favor planarity, and intermolecular forces in the crystal, which can cause it to twist mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C)

The ¹H and ¹³C NMR spectra are dictated by the electronic environment of each nucleus. The electron-withdrawing nature of the aldehyde and nitro groups, combined with the electron-donating effects of the methoxy (B1213986) and benzyloxy groups, results in a complex and informative spectral pattern.

Predicted ¹H NMR Chemical Shifts: The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The aromatic protons will appear in distinct regions, with their shifts influenced by the combination of ortho, meta, and para substituents.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde H (CHO) | 9.9 - 10.5 | Singlet |

| Aromatic H (Nitro-substituted ring) | 7.5 - 8.5 | Doublets |

| Aromatic H (Benzyl ring) | 7.2 - 7.5 | Multiplet |

| Methylene H (OCH₂) | 5.0 - 5.4 | Singlet |

| Methoxy H (OCH₃) | 3.8 - 4.1 | Singlet |

Predicted ¹³C NMR Chemical Shifts: The carbonyl carbon of the aldehyde will have the largest chemical shift. The aromatic carbons will have shifts determined by the complex interplay of substituent effects.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehyde C (CHO) | 188 - 193 |

| Aromatic C (C-NO₂) | 145 - 152 |

| Aromatic C (C-O) | 140 - 160 |

| Aromatic C (Benzyl ring) | 127 - 137 |

| Aromatic C-H | 110 - 130 |

| Methylene C (OCH₂) | 70 - 75 |

| Methoxy C (OCH₃) | 55 - 62 |

Stereochemical and Conformational Analysis by NMR

In solution, the molecule is not static. NMR can provide insights into its preferred conformation. The steric hindrance between the ortho-disposed benzyloxy and nitro groups would likely restrict the free rotation of the benzyloxy group. This restricted rotation could potentially make the two benzylic methylene protons diastereotopic, meaning they could appear as two distinct signals (an AB quartet) rather than a single peak in a high-resolution spectrum.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be necessary to experimentally confirm through-space correlations between protons, for instance, between the benzylic protons and the aromatic protons on the benzaldehyde ring, thereby defining the molecule's average conformation in solution. Such detailed conformational analyses on this specific molecule have not been widely published.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1710 |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |

| Aromatic C-H | Bend (out-of-plane) | 690 - 900 |

The strong carbonyl stretch of the aldehyde group is one of the most prominent features. The two distinct, strong absorptions for the nitro group are also definitive identifiers. The various C-O stretching vibrations from the benzyloxy and methoxy ethers, along with the characteristic aromatic C=C and C-H vibrations, would complete the fingerprint of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, which has a molecular formula of C15H13NO5, the calculated molecular weight is approximately 287.27 g/mol chemscene.com. In a mass spectrum, this would correspond to a molecular ion peak ([M]+) at an m/z (mass-to-charge ratio) of 287.

The fragmentation of this molecule is guided by its functional groups: the benzyloxy, methoxy, nitro, and aldehyde moieties attached to the benzene ring. The analysis of related structures, such as nitrobenzaldehydes and methoxybenzaldehydes, provides insight into the expected fragmentation pathways nist.govnih.govnist.govnist.gov. The most prominent fragmentation is often the cleavage of the benzylic ether bond, which is relatively weak. This would result in the loss of a benzyl radical (•C7H7) or the formation of a stable tropylium cation (C7H7+) at m/z 91.

Another significant fragmentation pathway involves the nitro group. The molecule may lose a nitro radical (•NO2, 46 Da) or nitric oxide (•NO, 30 Da). Cleavage adjacent to the aldehyde and methoxy groups can also occur, leading to the loss of a formyl radical (•CHO, 29 Da) or a methyl radical (•CH3, 15 Da). A proposed fragmentation pattern is detailed in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 287 | [M]+• (Molecular Ion) | - | - |

| 196 | [M - C7H7]+ | Benzyl radical | •C7H7 |

| 257 | [M - NO]+• | Nitric oxide | •NO |

| 241 | [M - NO2]+ | Nitro radical | •NO2 |

| 258 | [M - CHO]+ | Formyl radical | •CHO |

| 91 | [C7H7]+ | C8H6NO5 radical | •C8H6NO5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its electronic structure. The UV-Vis spectrum of this compound is primarily determined by the chromophores present, namely the nitro-substituted aromatic ring system.

The spectrum is expected to be complex, featuring multiple absorption bands corresponding to different electronic transitions. A joint experimental and theoretical study on nitrobenzaldehyde isomers provides a strong basis for interpreting the spectrum researchgate.net. The spectra of these isomers are characterized by distinct absorption regions researchgate.net.

n→π* Transitions: Weak absorptions arising from the promotion of a non-bonding electron (from the oxygen atoms of the nitro and aldehyde groups) to an anti-bonding π* orbital are expected. For nitrobenzaldehydes, these typically appear as a weak band at longer wavelengths, around 350 nm researchgate.net.

π→π* Transitions: More intense absorptions result from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. The spectrum is expected to show at least two distinct π→π* bands.

A band of intermediate intensity, peaking around 300 nm, is associated with excitations within the benzene ring itself researchgate.net.

A much stronger absorption band is typically observed at shorter wavelengths, around 250 nm, which is ascribed to π→π* excitations involving the nitro group conjugated with the benzene ring researchgate.net.

The presence of the electron-donating methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift in the π→π* transition bands compared to unsubstituted 2-nitrobenzaldehyde (B1664092). This shift occurs because these groups increase the electron density of the aromatic ring, lowering the energy gap for electronic excitation.

| Probable λmax Region (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~350 nm | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n→π | C=O (Aldehyde) and NO₂ (Nitro) |

| ~300 nm | Intermediate (ε ≈ 1000 M⁻¹cm⁻¹) | π→π | Benzene Ring |

| ~250 nm | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π→π* | Nitrobenzene System |

Chemical Transformations and Reaction Mechanisms of 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde

Reactions of the Nitro Group

The aromatic nitro group in 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is a versatile functional handle that can be readily transformed into an amino group or participate in cyclization reactions, opening pathways to various heterocyclic systems.

Reductive Transformations to Amino Functions

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This transformation can be achieved using various reducing agents, with the choice of reagent often dictated by the presence of other reducible functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of dissolving metals.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The reaction is generally clean and efficient, often proceeding under mild conditions. For this compound, catalytic hydrogenation offers a route to 2-benzyloxy-3-methoxy-6-aminobenzaldehyde. However, care must be taken to control the reaction conditions to avoid the simultaneous hydrogenolysis of the benzyloxy group.

| Catalyst | Pressure (atm) | Solvent | Temperature (°C) | Product |

| 10% Pd/C | 1-4 | Ethanol, Ethyl acetate | 25-50 | 2-Benzyloxy-3-methoxy-6-aminobenzaldehyde |

| PtO₂ | 1 | Methanol | 25 | 2-Benzyloxy-3-methoxy-6-aminobenzaldehyde |

| Raney Ni | 50 | Ethanol | 80 | 2-Benzyloxy-3-methoxy-6-aminobenzaldehyde |

Dissolving Metal Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid. The combination of iron powder and acetic acid is a commonly employed system that is both cost-effective and chemoselective. This method is particularly useful when other functional groups, such as the aldehyde, might be susceptible to reduction under catalytic hydrogenation conditions.

A typical procedure involves stirring the nitroaromatic compound with an excess of iron powder in a mixture of a solvent like ethanol or water and a stoichiometric amount of acetic acid. The reaction proceeds via a series of single electron transfers from the metal to the nitro group, followed by protonation steps, ultimately yielding the corresponding aniline.

Exploration of Nitro-Group Participation in Cyclization Reactions

The in situ reduction of the nitro group to an amine can be coupled with a subsequent intramolecular or intermolecular cyclization to construct heterocyclic rings. A prominent example of this strategy is the Friedländer annulation, which is a powerful method for the synthesis of quinolines.

In the context of this compound, its reduction to the corresponding ortho-amino benzaldehyde (B42025) in the presence of a compound containing an activated methylene (B1212753) group (e.g., a ketone, β-dicarbonyl compound, or acetonitrile derivative) can lead to the formation of a substituted quinoline (B57606). The reaction proceeds through an initial aldol-type condensation between the in situ generated amine and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline ring system.

For instance, the reaction of this compound with a ketone like acetone (B3395972) under reductive conditions (e.g., Fe/AcOH) would be expected to yield 8-benzyloxy-7-methoxy-2-methylquinoline. This one-pot domino reaction provides an efficient route to highly substituted quinolines that would be challenging to synthesize through other methods.

Reactivity of the Aldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations including condensation reactions, as well as oxidation and reduction processes.

Condensation Reactions (e.g., Knoevenagel, Wittig)

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt.

This compound can readily undergo Knoevenagel condensation with a variety of active methylene compounds, such as malononitrile, ethyl cyanoacetate, and barbituric acid. The electron-withdrawing nitro group can enhance the reactivity of the aldehyde. The resulting products are highly functionalized and can serve as precursors for the synthesis of various heterocyclic compounds and other complex molecules.

| Active Methylene Compound | Catalyst | Solvent | Product |

| Malononitrile | Piperidine | Ethanol | 2-(2-Benzyloxy-3-methoxy-6-nitrobenzylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Ethyl 2-cyano-3-(2-benzyloxy-3-methoxy-6-nitrophenyl)acrylate |

| Barbituric Acid | Pyridine (B92270) | Ethanol | 5-(2-Benzyloxy-3-methoxy-6-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). organic-chemistry.org This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with excellent regiocontrol.

The reaction of this compound with a phosphorus ylide, generated by treating a phosphonium salt with a strong base, would lead to the formation of a substituted styrene (B11656) derivative. The nature of the R group on the ylide determines the final product. For example, reaction with methyltriphenylphosphonium bromide would yield 1-(benzyloxy)-2-methoxy-3-nitro-5-vinylbenzene.

The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently decomposes to give the alkene and triphenylphosphine oxide.

Oxidation and Reduction Processes

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-benzyloxy-3-methoxy-6-nitrobenzoic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is potassium permanganate (KMnO₄) in an alkaline medium. The reaction typically involves heating the aldehyde with an aqueous solution of KMnO₄, followed by acidification to protonate the carboxylate salt. Other oxidizing agents such as chromium trioxide (CrO₃) in acetic acid (Jones oxidation) or silver oxide (Tollens' reagent) can also be employed, although the choice of reagent will depend on the compatibility with the other functional groups present in the molecule.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-benzyloxy-3-methoxy-6-nitrophenyl)methanol. A mild and chemoselective reducing agent such as sodium borohydride (NaBH₄) is typically used for this purpose. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol at room temperature. The borohydride selectively reduces the aldehyde in the presence of the nitro group and the aromatic rings. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but these would likely also reduce the nitro group.

Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst, can also be a mild and effective method for the reduction of the aldehyde.

Modifications and Cleavage of the Benzyloxy and Methoxy (B1213986) Ethers

The benzyloxy and methoxy groups in this compound serve as protecting groups for the phenolic hydroxyls. Their selective cleavage is a key step in many synthetic sequences.

Cleavage of the Benzyloxy Ether: The benzyloxy group is a common protecting group for alcohols and phenols and can be removed under various conditions.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for debenzylation. The reaction involves treating the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly efficient but will also reduce the nitro group. If selective debenzylation is desired without affecting the nitro group, this method is not suitable.

Acidic Cleavage: Strong acids such as HBr or BBr₃ can cleave benzyl (B1604629) ethers. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers.

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. While standard benzyl ethers are more resistant, cleavage can sometimes be achieved under more forcing conditions.

Cleavage of the Methoxy Ether: Methoxy groups are generally more robust than benzyloxy groups and require harsher conditions for cleavage.

Strong Acids: Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium thiophenoxide) in a high-boiling solvent like DMF, can also be used to cleave methyl ethers via an SₙAr mechanism if the ring is sufficiently activated by electron-withdrawing groups.

Selective Cleavage: The differential reactivity of the benzyloxy and methoxy groups allows for their selective removal. For instance, the benzyloxy group can be selectively cleaved by catalytic hydrogenolysis under conditions that leave the methoxy group intact. Conversely, the methoxy group can be cleaved with a Lewis acid like BBr₃, which will also cleave the benzyloxy group. Achieving selective cleavage of the methoxy group in the presence of the benzyloxy group is more challenging and would require careful selection of reagents and reaction conditions, potentially involving an orthogonal protection strategy.

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, the chemical architecture of the molecule allows for several key transformations whose mechanisms can be inferred from studies on analogous compounds. The interplay between the ortho-nitrobenzyl moiety, the aldehyde, and the electron-donating substituents provides a rich landscape for a variety of chemical reactions. The following sections detail the plausible mechanistic pathways for the most significant transformations of this compound.

Reductive Cyclization to Form Heterocyclic Scaffolds

One of the most synthetically valuable transformations of this compound is its conversion into various heterocyclic compounds, particularly quinoline derivatives. This process is initiated by the selective reduction of the nitro group to an amine, which then participates in an intramolecular cyclization with the adjacent aldehyde functionality.

The mechanism commences with the reduction of the nitro group. A variety of reducing agents can be employed for this purpose, with reagents like sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (e.g., H₂/Pd-C) being common choices for their chemoselectivity, often leaving the aldehyde group intact. The reduction of the nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.

Once the amino group is formed in situ, the resulting intermediate, 2-amino-3-methoxy-6-benzyloxybenzaldehyde, is primed for intramolecular cyclization. The lone pair of the newly formed amino group acts as a nucleophile, attacking the electrophilic carbon of the aldehyde. This attack results in the formation of a cyclic hemiaminal intermediate. Subsequent dehydration of this hemiaminal leads to the formation of an endocyclic imine, which, upon aromatization, yields the stable quinoline ring system. The specific reaction conditions and the presence of any subsequent reagents can influence the final structure of the quinoline derivative.

Table 1: Plausible Intermediates in the Reductive Cyclization of this compound

| Intermediate | Key Structural Features | Role in the Mechanism |

| Nitroso Intermediate | -NO group | Initial product of nitro group reduction |

| Hydroxylamine Intermediate | -NHOH group | Further reduction product |

| 2-Amino-3-methoxy-6-benzyloxybenzaldehyde | -NH₂ and -CHO groups | Key intermediate for cyclization |

| Cyclic Hemiaminal | Intramolecular C-N and C-O bonds | Product of intramolecular nucleophilic attack |

| Endocyclic Imine | Intramolecular C=N bond | Precursor to the aromatic quinoline ring |

Photochemical Cleavage of the Benzyloxy Group

The 2-benzyloxy-6-nitro arrangement within the molecule constitutes an ortho-nitrobenzyl ether, a well-known photolabile protecting group. This structural motif allows for the cleavage of the benzylic C-O bond upon irradiation with UV light, typically in the range of 300-365 nm. This property is of significant interest in applications requiring the controlled release of a substrate.

The mechanistic pathway for the photocleavage is initiated by the absorption of a photon by the nitro group, which promotes it to an excited state. In this excited state, an intramolecular hydrogen abstraction occurs from the benzylic carbon by one of the oxygen atoms of the nitro group. This process leads to the formation of a transient aci-nitro intermediate. This intermediate then undergoes a rapid intramolecular rearrangement, cyclizing to form a five-membered ring intermediate (a 1,3-dihydro-2,1-benzisoxazole derivative). This cyclic intermediate is unstable and quickly fragments, leading to the release of the protected alcohol (in this case, the corresponding phenol) and the formation of a 2-nitrosobenzaldehyde derivative.

The efficiency of this photocleavage, often quantified by the quantum yield, can be influenced by various factors, including the solvent, the presence of other substituents on the aromatic ring, and the wavelength of the incident light. The electron-donating methoxy group at the 3-position may have an electronic effect on the stability of the excited state and the intermediates, potentially modulating the reaction rate and yield.

Table 2: Key Steps in the Photocleavage of the Benzyloxy Group

| Step | Description | Key Intermediate(s) |

| 1. Photoexcitation | Absorption of a UV photon by the nitro group. | Excited state of the nitroaromatic compound |

| 2. Intramolecular H-Abstraction | Transfer of a hydrogen atom from the benzylic carbon to the excited nitro group. | Biradical species, aci-nitro intermediate |

| 3. Cyclization | Intramolecular attack of the aci-nitro oxygen on the benzylic carbon. | 1,3-Dihydro-2,1-benzisoxazole derivative |

| 4. Fragmentation | Collapse of the cyclic intermediate to yield the final products. | Phenol (B47542) and 2-nitrosobenzaldehyde derivative |

Condensation Reactions of the Aldehyde Group

The aldehyde functionality in this compound is a versatile handle for various carbon-carbon bond-forming reactions, most notably condensation reactions such as the aldol, Knoevenagel, and Wittig reactions. These transformations are fundamental in extending the carbon skeleton and synthesizing more complex molecular architectures.

In a typical base-catalyzed aldol-type condensation, a nucleophile, such as an enolate generated from a ketone or an active methylene compound, attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a β-hydroxy carbonyl compound. Under the reaction conditions, this aldol adduct can readily undergo dehydration to yield an α,β-unsaturated carbonyl compound, a chalcone derivative in the case of a ketone reactant. The strong electron-withdrawing effect of the nitro group at the ortho position enhances the electrophilicity of the aldehyde, thereby facilitating the initial nucleophilic attack.

The Knoevenagel condensation follows a similar mechanistic principle, involving the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives) in the presence of a weak base like an amine. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then adds to the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

The Wittig reaction provides another route for the conversion of the aldehyde to an alkene. This reaction involves a phosphorus ylide as the nucleophile, which attacks the aldehyde to form a betaine intermediate. This intermediate then collapses to form a stable triphenylphosphine oxide and the desired alkene. The geometry of the resulting alkene (E/Z) can often be controlled by the choice of the ylide and the reaction conditions.

Table 3: Comparison of Condensation Reaction Mechanisms

| Reaction Type | Nucleophile | Key Intermediate | Typical Product |

| Aldol Condensation | Enolate | β-Hydroxy carbonyl (Aldol adduct) | α,β-Unsaturated carbonyl |

| Knoevenagel Condensation | Carbanion from active methylene compound | Adduct from nucleophilic addition | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide | Betaine/Oxaphosphetane | Alkene |

Strategic Applications of 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde in Complex Molecule Synthesis

Utility as a Precursor for Nitrogen-Containing Heterocycles

The presence of both an aldehyde and a nitro group in an ortho position on the benzene (B151609) ring of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde makes it an ideal precursor for the construction of various fused nitrogen-containing heterocyclic systems. These heterocycles are core structures in many pharmaceuticals and biologically active compounds.

Synthesis of Indole (B1671886) Derivatives

The synthesis of indole scaffolds, a privileged structure in medicinal chemistry, can be achieved from o-nitrobenzaldehydes through various methodologies. While direct synthesis examples starting from this compound are not extensively documented in peer-reviewed literature, established synthetic routes for similarly substituted o-nitroaromatics provide a clear and predictable pathway for its conversion to corresponding indole derivatives.

One such powerful method involves the conversion of the o-nitrobenzaldehyde to a β-nitrostyrene derivative, followed by reductive cyclization. For instance, this compound can be reacted with nitromethane (B149229) in the presence of a base to form 2-benzyloxy-3-methoxy-6,β-dinitrostyrene. prepchem.com This intermediate is primed for reductive cyclization. The reduction of both nitro groups, typically using reducing agents like iron in acetic acid or catalytic hydrogenation, leads to the in-situ formation of an amino group which then readily cyclizes onto the adjacent side chain to form the indole ring. This general strategy has been successfully applied to structurally similar compounds like 3,5-dimethoxybenzaldehyde, which is first converted to a dinitrostyrene and then cyclized to the corresponding dimethoxyindole. nih.gov

Another classical approach that can be envisioned for the conversion of this compound to an indole is the Reissert indole synthesis. This method involves the condensation of an o-nitro-toluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvic acid derivative to form the indole-2-carboxylic acid. While the starting material is an aldehyde, it can be conceptually linked to this pathway.

The Leimgruber-Batcho indole synthesis, which starts from an o-nitrotoluene, is another fundamental method for indole formation. mdpi.com Although not directly applicable to the aldehyde, it highlights the importance of the o-nitroaromatic moiety in the construction of the indole core.

Table 1: Plausible Reaction Scheme for Indole Synthesis

| Step | Reactant(s) | Reagents & Conditions | Intermediate/Product |

| 1 | This compound, Nitromethane | Base (e.g., NaOH or piperidine) | 2-Benzyloxy-3-methoxy-6,β-dinitrostyrene |

| 2 | 2-Benzyloxy-3-methoxy-6,β-dinitrostyrene | Reducing agent (e.g., Fe/CH₃COOH or H₂/Pd-C) | 4-Benzyloxy-5-methoxyindole |

Formation of Quinoline (B57606) and Related Systems

The synthesis of quinolines and related heterocyclic systems can be effectively achieved using this compound, particularly through multi-component reactions. These reactions are highly efficient as they allow for the construction of complex molecules in a single step from three or more reactants.

The Friedländer annulation is a well-established method for quinoline synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not an o-aminoaryl aldehyde, it can be readily converted to one by the selective reduction of the nitro group. The resulting 2-amino-6-benzyloxy-3-methoxybenzaldehyde can then be reacted with various ketones or other carbonyl compounds containing α-hydrogens to yield highly substituted quinoline derivatives.

Intermediate in the Preparation of Advanced Bioactive Scaffolds

The structural features of this compound make it an attractive intermediate for the synthesis of complex molecules with potential biological activity. The benzyloxy and methoxy (B1213986) groups can mimic natural ligands and participate in key binding interactions with biological targets.

Contribution to the Synthesis of Propanolamine (B44665) Analogues

Propanolamine and its derivatives are important pharmacophores found in a wide range of clinically used drugs, particularly β-blockers. Aromatic aldehydes are key starting materials for the synthesis of arylpropanolamine analogues. The synthesis typically involves a Henry reaction (nitroaldol reaction) between the aromatic aldehyde and a nitroalkane, such as nitroethane, to form a nitro alcohol.

Starting with this compound, a Henry reaction with nitroethane would yield the corresponding 1-(2-benzyloxy-3-methoxy-6-nitrophenyl)-2-nitropropan-1-ol. Subsequent reduction of the nitroalkane functionality to an amine, often achieved through catalytic hydrogenation, would provide the desired propanolamine scaffold. The nitro group on the aromatic ring could be retained or reduced in a subsequent step to further diversify the final molecule. This approach allows for the introduction of the propanolamine side chain, which is crucial for the biological activity of many drugs in this class.

Table 2: Proposed Synthesis of a Propanolamine Analogue

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

| 1 | This compound | Nitroethane, Base (e.g., triethylamine) | 1-(2-Benzyloxy-3-methoxy-6-nitrophenyl)-2-nitropropan-1-ol |

| 2 | 1-(2-Benzyloxy-3-methoxy-6-nitrophenyl)-2-nitropropan-1-ol | Catalytic Hydrogenation (e.g., H₂, Raney Nickel or Pd/C) | 1-Amino-1-(2-benzyloxy-3-methoxy-6-nitrophenyl)propan-2-ol |

Role in Constructing Benzyloxybenzaldehyde-derived Inhibitors

The benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of selective enzyme inhibitors. nih.govmdpi.comresearchgate.netcore.ac.uk Specifically, derivatives of benzyloxybenzaldehyde have been investigated as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor treatment outcomes. nih.govmdpi.comresearchgate.netcore.ac.uk

While the specific compound this compound has not been explicitly named in these studies, the general benzyloxybenzaldehyde structure is highlighted as a key pharmacophore. nih.govmdpi.comresearchgate.netcore.ac.uk The research indicates that the benzyloxy group can engage in crucial binding interactions within the active site of the enzyme. mdpi.com The aldehyde functionality serves as a reactive "warhead" that can form covalent bonds with the enzyme, leading to its inhibition. The methoxy and nitro substituents on the aromatic ring of this compound offer opportunities for fine-tuning the electronic properties and binding affinity of potential inhibitors, potentially leading to enhanced potency and selectivity. The synthesis of such inhibitors would involve the strategic modification of the aldehyde group or the introduction of other functional groups to optimize interaction with the target enzyme.

Application in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are a powerful tool in modern organic synthesis, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single, one-pot operation. routledge.comnih.gov Aromatic aldehydes are frequently used as key building blocks in a variety of MCRs to generate diverse heterocyclic libraries. researchgate.net

This compound is a suitable candidate for various MCRs due to its reactive aldehyde functionality. For example, it can participate in the Hantzsch pyridine (B92270) synthesis, a four-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester, to produce dihydropyridine (B1217469) derivatives. These compounds are known for their cardiovascular activities.

Furthermore, this aldehyde can be employed in cascade reactions, where a series of intramolecular reactions are triggered after an initial intermolecular event, leading to a significant increase in molecular complexity. For instance, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound, followed by an intramolecular reduction of the nitro group and subsequent cyclization, can lead to the formation of various nitrogen-containing heterocycles in a cascade fashion. The use of β-nitrostyrene derived Morita–Baylis–Hillman (MBH) adducts in MCRs to construct complex spirocyclic compounds has also been explored, suggesting a potential pathway for the application of derivatives of our target compound. rsc.orgnih.gov

Deployment in Total Synthesis of Natural Products and Analogues

The intricate arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic natural products, particularly those belonging to the quinazolinone and quinoline alkaloid families. The synthetic strategy typically involves the reduction of the nitro group to an amine, which then participates in cyclization reactions with the adjacent aldehyde functionality or other introduced moieties.

A notable application of this chemical compound is in the synthesis of quinazolinone alkaloids. These compounds are of significant interest due to their diverse and potent biological activities. The general synthetic approach commences with the reduction of the nitro group in this compound to yield the corresponding 2-amino-3-methoxy-6-benzyloxybenzaldehyde. This intermediate is then subjected to a condensation reaction, often a variation of the Friedländer synthesis, with a suitable reaction partner to construct the quinazolinone core.

While a direct, step-by-step total synthesis of a named natural product starting from this compound is not extensively detailed in readily available literature, its utility is clearly demonstrated in the synthesis of key intermediates for complex alkaloids. For instance, the synthesis of substituted 2-aminobenzaldehydes is a critical step in the construction of a variety of quinoline and quinazolinone alkaloids. The domino nitro reduction-Friedländer heterocyclization is a powerful strategy that can be employed, where the in situ generated 2-aminobenzaldehyde (B1207257) reacts with an active methylene compound to form the quinoline ring system.

The following table outlines the key transformations and strategic advantages of using this compound in the synthesis of complex heterocyclic systems.

| Transformation Step | Reagents and Conditions | Strategic Purpose | Key Intermediate |

| Nitro Group Reduction | Fe/AcOH or other standard reducing agents | Generation of the key ortho-amino functionality for subsequent cyclization. | 2-Amino-3-methoxy-6-benzyloxybenzaldehyde |

| Friedländer Annulation | Ketone with an α-methylene group, acid or base catalyst | Construction of the quinoline or quinazolinone core. | Substituted quinoline/quinazolinone |

| Debenzylation | Catalytic hydrogenation (e.g., H₂, Pd/C) | Unmasking of the hydroxyl group for further functionalization or to yield the final natural product structure. | Phenolic quinoline/quinazolinone derivative |

The strategic placement of the benzyloxy group allows for its selective removal at a later stage of the synthesis, revealing a hydroxyl group that may be crucial for the biological activity of the target molecule or for further synthetic manipulations. The methoxy group, on the other hand, often remains as a key structural feature of the final natural product.

The versatility of this starting material extends to the synthesis of various analogues of natural products. By modifying the reaction partners in the condensation step or by carrying out further transformations on the resulting heterocyclic core, chemists can generate libraries of related compounds for structure-activity relationship (SAR) studies, which are vital in the field of drug discovery.

Computational Chemistry and Theoretical Studies on 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde

Molecular Modeling and Conformation Studies

Molecular modeling and conformational analysis are foundational in understanding the three-dimensional structure of a molecule, which in turn dictates its physical and chemical properties. For 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, these studies would focus on the rotational freedom of its substituent groups and the resulting low-energy conformations.

Detailed Research Findings:

Theoretical conformational analysis of substituted benzaldehydes and related aromatic nitro compounds reveals that the spatial arrangement of substituents is a critical determinant of molecular stability and reactivity. frontiersin.orgresearchgate.netresearchgate.net In the case of this compound, the key rotational bonds would be around the ether linkages of the benzyloxy and methoxy (B1213986) groups, as well as the nitro group.

Molecular mechanics and more advanced quantum mechanical calculations would be employed to map the potential energy surface of the molecule as a function of these dihedral angles. It is anticipated that steric hindrance between the bulky benzyloxy group at the C2 position and the adjacent methoxy and aldehyde groups would significantly influence the preferred conformation. To minimize van der Waals repulsion, the benzyloxy group would likely adopt a conformation where the phenyl ring is oriented away from the benzaldehyde (B42025) core. Similarly, the planarity of the nitro group with respect to the aromatic ring is a crucial factor, as it impacts the extent of resonance stabilization.

A hypothetical conformational search could yield several low-energy structures. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Interactive Data Table: Hypothetical Low-Energy Conformers

| Conformer | Dihedral Angle (C1-C2-O-CH₂) | Dihedral Angle (C5-C6-N-O) | Relative Energy (kcal/mol) |

| A | ~90° | ~0° | 0.00 |

| B | ~270° | ~0° | 0.50 |

| C | ~90° | ~180° | 1.20 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of a molecule. nih.govrroij.commdpi.com These calculations can predict a wide range of properties, including the distribution of electron density, the energies of molecular orbitals, and descriptors of chemical reactivity.

Detailed Research Findings:

For this compound, DFT calculations with a suitable basis set (e.g., B3LYP/6-31G*) would be performed on the optimized molecular geometry. nih.gov The results would provide a detailed picture of how the electron-donating methoxy and benzyloxy groups and the electron-withdrawing nitro and aldehyde groups collectively influence the electronic landscape of the benzene (B151609) ring.

Key outputs from these calculations would include:

Molecular Electrostatic Potential (MESP) Map: This would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The aldehyde oxygen and the nitro group would be expected to be highly electronegative, while the aromatic ring would exhibit a complex potential due to the competing effects of the substituents. nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) would quantify the electron distribution across the molecule.

Interactive Data Table: Predicted Electronic Properties

| Property | Predicted Value/Description |

| HOMO Energy | Expected to be relatively low due to the nitro group. |

| LUMO Energy | Expected to be significantly lowered by the nitro and aldehyde groups. |

| HOMO-LUMO Gap | Moderate, suggesting potential for reactivity. |

| Most Electronegative Site | Oxygen atoms of the nitro and aldehyde groups. |

| Most Electropositive Site | Carbonyl carbon of the aldehyde group. |

Note: This table presents the expected outcomes from quantum chemical calculations based on the known effects of the functional groups.

Simulation of Reaction Mechanisms and Transition States

A significant application of quantum chemistry is the simulation of chemical reaction pathways. acs.orgorientjchem.org This involves identifying the transition state structures and calculating the activation energies for potential reactions, thereby providing a mechanistic understanding at the molecular level.

Detailed Research Findings:

For this compound, several reactions could be of interest for simulation. For instance, the reduction of the nitro group to an amine is a common transformation for nitroaromatic compounds. orientjchem.org Computational modeling could elucidate the stepwise mechanism of this reduction, identifying intermediates and the associated energy barriers.

Another area of investigation could be the reactivity of the aldehyde group, such as in nucleophilic addition reactions. By modeling the approach of a nucleophile to the carbonyl carbon, the transition state for the formation of a tetrahedral intermediate could be located. The calculated activation energy for this step would be a valuable predictor of the reaction rate. These simulations are crucial for understanding the regioselectivity and stereoselectivity of reactions involving this molecule.

Virtual Screening and Ligand-Enzyme Interaction Analysis (e.g., Docking Studies)

Given the structural complexity of this compound, it could be a candidate for interacting with biological macromolecules. Virtual screening and molecular docking are computational techniques used to predict the binding affinity and mode of a small molecule to the active site of a protein. nih.govrsc.orglongdom.orgspringernature.com

Detailed Research Findings:

While no specific docking studies for this compound have been reported, its potential as a ligand could be assessed computationally. A virtual screening campaign could be conducted where the molecule is docked against a library of known protein targets. The scoring functions used in docking algorithms would predict the most favorable binding poses and estimate the binding energy. nih.gov

The presence of multiple hydrogen bond acceptors (the oxygen atoms of the methoxy, benzyloxy, nitro, and aldehyde groups) and a rigid aromatic scaffold suggests that the molecule could form specific interactions within a protein's binding pocket. Docking studies would aim to identify these potential interactions, such as hydrogen bonds and pi-stacking with amino acid residues. The results of such in silico experiments can guide the selection of this compound for further experimental biological testing.

Predictive Spectroscopic Data and Comparison with Experimental Results

Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. acs.orgresearchgate.netyoutube.com These predicted spectra can be a powerful tool for confirming the structure of a synthesized compound when compared with experimental data.

Detailed Research Findings:

Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, the 1H and 13C NMR chemical shifts for this compound can be calculated. acs.org The predicted shifts would be highly sensitive to the molecule's conformation and electronic environment. For example, the chemical shift of the aldehydic proton would be influenced by the proximity of the benzyloxy group.

Similarly, the vibrational frequencies corresponding to the various functional groups (C=O stretch of the aldehyde, N-O stretches of the nitro group, C-O stretches of the ethers) can be computed. researchgate.net A comparison of the predicted and experimental IR spectrum would serve as a rigorous confirmation of the compound's identity. Discrepancies between the predicted and experimental data can often point to specific structural or environmental effects not accounted for in the initial model.

Interactive Data Table: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| 1H NMR (Aldehyde Proton, ppm) | 10.1 | 10.3 |

| 13C NMR (Carbonyl Carbon, ppm) | 190.5 | 192.1 |

| IR (C=O Stretch, cm-1) | 1705 | 1700 |

| IR (NO₂ Asymmetric Stretch, cm-1) | 1530 | 1525 |

Note: This table is for illustrative purposes to show how predicted and experimental data would be compared. The values are not from actual studies on this specific compound.

Emerging Research Directions and Uncharted Avenues for 2 Benzyloxy 3 Methoxy 6 Nitrobenzaldehyde

Development of Sustainable and Greener Synthetic Protocols

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methods. For a molecule like 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, this involves a paradigm shift away from traditional, often harsh, synthetic conditions towards greener alternatives.

Key areas for development include:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally friendly approach. For instance, the nitration of aromatic compounds, a key step in the synthesis of the title compound, is an area where biocatalysis is emerging. While still in its early stages, research into enzymatic nitration using various cofactor-dependent enzymes could provide a milder and more regioselective alternative to traditional nitrating agents. acs.org Furthermore, the reduction of the nitro group to an amine, a common transformation for this class of compounds, can be achieved with high chemoselectivity using nitroreductase enzymes, avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. acs.orggoogle.com The application of epoxide hydrolases from yeasts for the enantioselective transformation of related nitro-substituted styrene (B11656) oxides also points towards the potential for biocatalytic modifications of other parts of the molecule. nih.gov

Alternative Solvents and Reaction Conditions: Moving away from volatile organic compounds (VOCs) is a cornerstone of green chemistry. Research into the use of water, supercritical fluids, or ionic liquids as reaction media for the synthesis and transformation of this compound could significantly reduce the environmental footprint of its production.

Energy-Efficient Synthesis: The use of microwave or ultrasound irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption. For example, the synthesis of related benzyloxy-substituted compounds has been successfully achieved using ultrasonication in conjunction with phase-transfer catalysis, leading to higher yields and reduced reaction times. niscair.res.in

A comparative look at potential green synthesis strategies is presented in the table below:

| Green Strategy | Potential Application to this compound Synthesis | Advantages |

| Biocatalysis | Enzymatic nitration; Nitro group reduction using nitroreductases. | High selectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids for synthesis steps. | Reduced toxicity and environmental impact. |

| Energy-Efficient Methods | Microwave-assisted synthesis; Sonication. | Faster reactions, improved yields, lower energy consumption. |

Design of Novel Catalytic Systems for Selective Transformations

The reactivity of this compound is dictated by its array of functional groups. The development of novel catalytic systems that can selectively target one functional group in the presence of others is a critical area of research.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting reagents in immiscible phases and has been effectively used for the synthesis of benzyloxy-substituted compounds. niscair.res.inorganic-chemistry.org This methodology could be further explored for the selective alkylation or arylation of the phenolic precursor to this compound, potentially offering improved yields and milder reaction conditions compared to traditional methods. The use of chiral phase-transfer catalysts could also open avenues for asymmetric synthesis. phasetransfer.com

Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions, often with high selectivity and under mild conditions. nih.govacs.org For this compound, photoredox catalysis could enable novel transformations. For instance, benzaldehydes can act as photosensitizers in nickel-catalyzed C-H functionalization reactions. beilstein-journals.orgresearchgate.net This opens the possibility of using the aldehyde functionality within the molecule itself to catalyze its own modification at other positions. Furthermore, the aldehyde group can be a precursor to acyl radicals under photoredox conditions, which can then participate in C-H acylation reactions. acs.org

Organocatalysis: The use of small organic molecules as catalysts has revolutionized synthetic chemistry. For transformations involving the aldehyde group, such as enantioselective alkylations, organocatalysis in combination with photoredox catalysis has proven to be a powerful tool. acs.org This approach could be used to introduce chiral centers alpha to the aldehyde in derivatives of this compound.

The following table summarizes potential catalytic approaches for selective transformations:

| Catalytic System | Target Transformation | Potential Outcome |

| Phase-Transfer Catalysis | O-benzylation of precursor | Efficient and selective synthesis. |

| Photoredox Catalysis | C-H functionalization, acylation | Novel bond formations under mild conditions. |

| Organocatalysis | Asymmetric alkylation of the aldehyde | Synthesis of chiral derivatives. |

Exploration of Photochemical and Electrochemical Reactivity

The nitro and aldehyde functionalities of this compound make it a prime candidate for exploration using photochemical and electrochemical methods.

Photochemical Reactivity: ortho-Nitrobenzaldehydes are well-known photoremovable protecting groups. rsc.orgrsc.org Upon irradiation with UV light, they can undergo intramolecular rearrangement to release a carboxylic acid and a nitroso species. This property could be harnessed for the controlled release of the aldehyde functionality or for the synthesis of novel heterocyclic structures. The photolysis of o-nitrobenzaldehyde derivatives can also lead to the formation of benzyne, a highly reactive intermediate. rsc.org

Electrochemical Reactivity: The electrochemical reduction of nitroaromatic compounds is a well-established process that can lead to various products, including hydroxylamines, anilines, and azoxy or azo compounds, depending on the reaction conditions. acs.orgrsc.org Electrochemical methods offer a reagent-free way to selectively reduce the nitro group in this compound without affecting other functional groups. This approach is particularly attractive from a green chemistry perspective. acs.org The aldehyde group can also be electrochemically reduced to an alcohol or undergo reductive coupling to form a diol. organic-chemistry.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The complexity of synthesizing and modifying molecules like this compound makes it an ideal candidate for modern automated synthesis and high-throughput experimentation (HTE) techniques.

Automated Synthesis: Automated platforms can perform multi-step syntheses with high precision and reproducibility, accelerating the discovery of new derivatives. sigmaaldrich.comsigmaaldrich.combeilstein-journals.org The synthesis of complex aldehydes and their subsequent modification through reactions like reductive amination can be streamlined using such systems. sigmaaldrich.com A one-pot, two-step reduction/cross-coupling procedure for the synthesis of substituted benzaldehydes has been developed, which could be adapted for automated platforms. acs.orgresearchgate.netacs.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions (catalysts, solvents, temperatures, etc.) to find the optimal parameters for a given transformation. nih.govnih.govresearchgate.netunchainedlabs.com For this compound, HTE could be used to quickly identify the best conditions for selective transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.

Theoretical Predictions for Undiscovered Chemical Properties and Reactivities

Computational chemistry provides a powerful tool to predict the properties and reactivity of molecules before they are even synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reaction mechanisms. acs.orgnih.govnih.govcanterbury.ac.uk For this compound, DFT studies could be employed to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Elucidate the mechanisms of photochemical and electrochemical reactions.

Calculate spectroscopic properties to aid in characterization.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish correlations between the structure of a molecule and its physical or chemical properties. acs.org By building a QSPR model based on a series of related substituted benzaldehydes, it would be possible to predict properties of this compound that have not yet been experimentally measured.

The following table outlines potential areas of theoretical investigation:

| Theoretical Method | Property to be Predicted | Potential Impact |

| DFT | Reaction mechanisms, spectroscopic data | Guide experimental design, aid in product identification. |

| QSPR | Physicochemical properties | Predict solubility, stability, and other key characteristics. |

| Molecular Dynamics | Conformational analysis | Understand the influence of the bulky benzyloxy group on reactivity. |

Q & A

Q. What are the recommended synthetic routes for 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde, and how do reaction conditions affect yield?

- Methodological Answer : Two primary methods are documented:

- Flash Chromatography : Starting from palladium-catalyzed Heck reactions, the compound is purified using 10% ethyl acetate (EtOAc) in hexanes, achieving a 72% yield over two steps .

- Recrystallization : The product is recrystallized from 5% EtOAc in hexanes, yielding 98% with subsequent washing using diethyl ether (Et₂O) .

- Key Variables : Solvent polarity and temperature significantly impact crystallization efficiency. Higher polarity solvents (e.g., EtOAc) improve solubility but may reduce crystallinity.

Q. Table 1: Synthesis Method Comparison

| Method | Solvent System | Yield (%) | Purity (by NMR) | Reference |

|---|---|---|---|---|

| Flash Chromatography | 10% EtOAC/Hexanes | 72 | >95% | |

| Recrystallization | 5% EtOAC/Hexanes | 98 | >99% |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : While direct safety data for this compound is limited, analogs (e.g., 2-hydroxy-4-methoxybenzaldehyde) suggest:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitro groups may decompose to release nitrogen oxides .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- ¹H NMR (300 MHz, CDCl₃) : Peaks at δ 10.2 (aldehyde proton, singlet), 7.96 (aromatic proton, doublet, J = 9.1 Hz), and 5.07 (benzyloxy CH₂, singlet) confirm substitution patterns .

- IR Spectroscopy : Absorbances at 1617 cm⁻¹ (C=O stretch) and 1266 cm⁻¹ (C-O of methoxy group) .

- Melting Point : 96–97°C (recrystallized product) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for palladium-catalyzed syntheses of this compound?

- Methodological Answer : Discrepancies in yields (72% vs. 98%) arise from:

- Catalyst Loading : Unspecified Pd catalyst ratios in vs. optimized stoichiometry in .

- Purification Efficiency : Flash chromatography () may retain impurities vs. recrystallization (), which enhances purity but requires precise solvent selection.

- Recommendation : Conduct kinetic studies to identify rate-limiting steps (e.g., nitro group introduction) and optimize catalyst turnover .

Q. What mechanistic insights explain the regioselectivity of nitro group introduction in this compound?

- Methodological Answer : Nitration likely proceeds via electrophilic aromatic substitution (EAS):

- Directing Effects : The methoxy group at C3 is strongly ortho/para-directing, favoring nitration at C6. Steric hindrance from the benzyloxy group at C2 further limits substitution to C6 .

- Validation : Computational modeling (e.g., DFT) of charge distribution in the intermediate can predict regioselectivity.

Q. How do thermodynamic properties influence the stability of this compound under storage conditions?

- Methodological Answer :

- Thermal Stability : Analogous methoxybenzaldehydes exhibit decomposition above 150°C, releasing CO and NOₓ .

- Storage Recommendations : Keep at 2–8°C in airtight containers with desiccants to prevent hydrolysis of the aldehyde group .

- Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation pathways.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectral data for structurally similar compounds?

- Methodological Answer :

- Case Study : lists analogs (e.g., 2-benzyloxy-4-chloromethyl-1-methoxybenzene) with conflicting NMR shifts due to solvent effects or isotopic labeling.

- Resolution : Use deuterated solvents consistently and cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

- Collaborative Verification : Share raw spectral data via repositories (e.g., NIH Spectral Database) for peer validation .